Guanosine-8-d

ESR spectroscopy DNA radical chemistry guanine cation radical

Guanosine-8-d (CAS 96412-41-8) is a site-specifically deuterated purine nucleoside, featuring a single deuterium atom at the C-8 position of the guanine base. This stable isotope-labeled analog of guanosine retains the core β-N9-glycosidic ribofuranose structure but exhibits altered spectroscopic and mass spectrometric properties that are essential for quantitative analytical workflows, including ESR-based radical characterization, solid-state NMR structural elucidation, and LC-MS/MS internal standardization.

Molecular Formula C10H13N5O5
Molecular Weight 284.25 g/mol
Cat. No. B12406363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-8-d
Molecular FormulaC10H13N5O5
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i2D
InChIKeyNYHBQMYGNKIUIF-VNDOXCJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-8-d: Procurement-Grade Deuterium-Labeled Nucleoside for High-Resolution Analytical Tracing


Guanosine-8-d (CAS 96412-41-8) is a site-specifically deuterated purine nucleoside, featuring a single deuterium atom at the C-8 position of the guanine base [1]. This stable isotope-labeled analog of guanosine retains the core β-N9-glycosidic ribofuranose structure but exhibits altered spectroscopic and mass spectrometric properties that are essential for quantitative analytical workflows, including ESR-based radical characterization, solid-state NMR structural elucidation, and LC-MS/MS internal standardization [1]. The compound is supplied as a solid powder with ≥98% purity (HPLC) and an exact monoisotopic mass of 284.0979 Da, enabling precise differentiation from endogenous unlabeled guanosine .

Why Unlabeled Guanosine or Alternative Isotopologues Cannot Replace Guanosine-8-d in Analytical Workflows


Generic substitution of Guanosine-8-d with unlabeled guanosine or alternative isotopologues (e.g., ¹³C/¹⁵N-labeled or perdeuterated guanosine) fails to deliver the same analytical specificity. Unlabeled guanosine provides no mass shift for internal standardization, while multi-isotope labeled variants introduce larger mass differences and altered chromatographic retention times that complicate LC-MS method development. Critically, only the site-selective C-8 deuteration eliminates the dominant proton hyperfine coupling in ESR spectroscopy, enabling resolution of anisotropic nitrogen couplings that are otherwise obscured [1]. Similarly, solid-state ²H NMR quadrupole coupling constants for the C-8 deuteron provide unique local electronic and dynamic structural information that cannot be obtained from other labeling positions [2]. These quantitative performance gaps make Guanosine-8-d the only viable choice when specific radical mechanistic studies or precise single-Da mass shift detection is required.

Guanosine-8-d: Quantifiable Analytical Differentiation Evidence for Procurement Decision-Making


ESR Hyperfine Coupling Elimination: Unambiguous Radical Species Identification vs. Unlabeled Guanosine

Selective C-8 deuteration of guanosine eliminates the major proton hyperfine coupling at C-8, which dominates the ESR spectrum of the guanine cation radical (G•+) in unlabeled guanosine. This allows direct resolution and assignment of anisotropic nitrogen hyperfine couplings for G•+, G(–H)•, and G(–2H)•- species. In unlabeled dGuo, the C-8 proton coupling obscures these nitrogen couplings, preventing unambiguous identification of deprotonation states [1][2]. The quantitative removal of the C-8 ¹H hyperfine interaction (approximately 17 G in magnitude) transforms the ESR spectrum into an interpretable pattern dominated by N1, N2, and N3 nitrogen couplings [2].

ESR spectroscopy DNA radical chemistry guanine cation radical

Solid-State ²H NMR Quadrupole Coupling Constants: Quantitative Structural Probe vs. Other 8-Deuterated Purines

The deuterium quadrupole coupling constant (χ) and asymmetry parameter (η) for 8-deuterated guanosine have been determined by solid-state ²H quadrupole echo NMR spectroscopy. For guanosine, the C-8 deuteron exhibits a quadrupole coupling constant of χ = 176 ± 2 kHz and η = 0.10 ± 0.02, reflecting the unique electronic environment of the guanine C-8 position [1]. In comparison, 8-deuterated adenosine shows χ = 181 kHz, η = 0.08, and 8-deuterated inosine shows χ = 178 kHz, η = 0.09, confirming that each purine nucleoside has a distinct quadrupole signature. Notably, crystallographic nonequivalence effects are particularly large for guanosine, leading to observable splitting in both deuterium powder patterns and ¹³C CPMAS spectra [1].

solid-state NMR deuterium quadrupole coupling nucleoside conformation

Exact Mass Shift for LC-MS/MS Internal Standardization: Minimal +1.0062 Da Differentiation vs. Unlabeled Guanosine

Guanosine-8-d provides an exact monoisotopic mass of 284.0979 Da (C₁₀H₁₂DN₅O₅), representing a +1.0062 Da shift from unlabeled guanosine (283.0917 Da, C₁₀H₁₃N₅O₅) . This minimal mass difference is critical for co-elution in LC-MS/MS workflows, as larger mass shifts from perdeuterated (guanosine-d13) or ¹³C/¹⁵N-labeled analogs can alter chromatographic retention times, potentially compromising the accuracy of isotope dilution quantitation. The single-deuterium substitution ensures near-identical ionization efficiency and retention behavior while providing sufficient mass separation for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) .

LC-MS/MS internal standard isotope dilution mass spectrometry

Site-Specific Deuteration for Metabolic Tracing of C-8 Reactivity vs. Perdeuterated Guanosine

The C-8 position of guanosine is the primary site of oxidative attack by reactive oxygen species, leading to 8-oxoguanosine formation. Guanosine-8-d, with its single deuterium at C-8, enables definitive tracking of C-8-specific reactions via mass spectrometry, where any enzymatic or chemical transformation at this position results in loss of the deuterium label, producing a detectable −1 Da shift [1]. In contrast, perdeuterated guanosine (guanosine-d13) cannot distinguish C-8-specific reactions from deuteration loss at other positions. Additionally, the C-8 deuterium in Guanosine-8-d provides a kinetic isotope effect (k_H/k_D) that can be exploited to probe the rate-determining step of C-8 oxidation mechanisms .

metabolic tracing oxidative damage 8-oxoguanosine isotopic labeling

Guanosine-8-d: Validated Application Scenarios for Research Procurement


ESR-Based Mapping of Guanine Radical Sites in DNA Oligomers

Researchers investigating oxidative DNA damage mechanisms can incorporate Guanosine-8-d into synthetic DNA oligonucleotides. The C-8 deuteration eliminates the dominant proton hyperfine coupling, enabling direct ESR determination of hole localization sites and protonation states at 77 K, as demonstrated in double-stranded DNA with GGG sequences [1]. This application is not feasible with unlabeled guanosine.

Quantitative LC-MS/MS Analysis of Guanosine in Biological Matrices

Bioanalytical laboratories requiring precise quantitation of endogenous guanosine levels in plasma, tissue, or cell culture samples can employ Guanosine-8-d as an internal standard. The +1.0062 Da mass shift provides unambiguous SRM/MRM transitions (e.g., m/z 284.1 → 152.1 for Guanosine-8-d vs. m/z 283.1 → 152.1 for unlabeled guanosine) with near-identical chromatographic retention, ensuring accurate isotope dilution calculations .

Solid-State NMR Structural Characterization of Guanine-Containing Biomolecules

Structural biology groups studying nucleoside conformation and dynamics via solid-state ²H NMR can utilize Guanosine-8-d to probe the local electronic environment at the guanine C-8 position. The measured quadrupole coupling constant (χ = 176 kHz) and asymmetry parameter (η = 0.10) provide quantitative benchmarks for comparing guanine base dynamics in folded vs. unfolded nucleic acid structures [2].

Site-Specific Tracing of Guanine C-8 Oxidative Modifications

Investigators studying 8-oxoguanosine formation pathways can use Guanosine-8-d as a metabolic tracer. The single deuterium label at the oxidation-susceptible C-8 position allows definitive mass spectrometric detection of C-8 modification events via the characteristic loss of the +1 Da isotopic signature upon oxidation, enabling unambiguous differentiation from background unlabeled species [3].

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